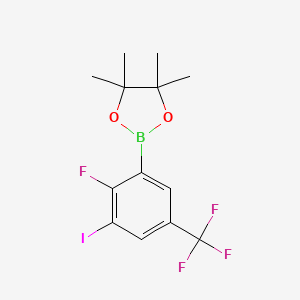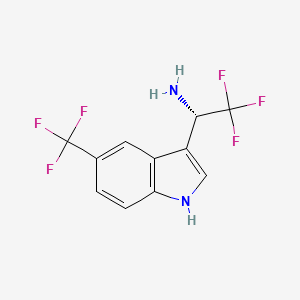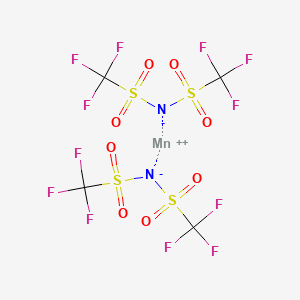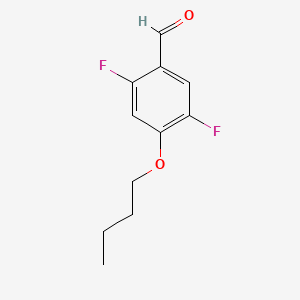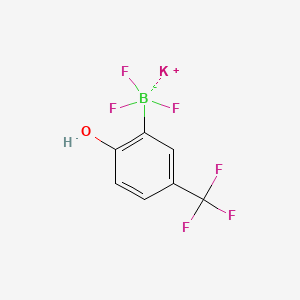
Potassium trifluoro(2-hydroxy-5-(trifluoromethyl)phenyl)borate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium trifluoro(2-hydroxy-5-(trifluoromethyl)phenyl)borate is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is known for its unique chemical properties, making it a valuable reagent in various chemical reactions, particularly in Suzuki–Miyaura coupling reactions . It is characterized by its stability and reactivity, which are essential for forming carbon-carbon bonds in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of potassium trifluoro(2-hydroxy-5-(trifluoromethyl)phenyl)borate typically involves the reaction of 2-hydroxy-5-(trifluoromethyl)phenylboronic acid with potassium bifluoride (KHF2). This reaction is carried out under inert conditions to prevent any unwanted side reactions. The general reaction scheme is as follows:
2-hydroxy-5-(trifluoromethyl)phenylboronic acid+KHF2→Potassium trifluoro(2-hydroxy-5-(trifluoromethyl)phenyl)borate
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and controlled environments helps in maintaining consistency and quality of the product .
化学反応の分析
Types of Reactions: Potassium trifluoro(2-hydroxy-5-(trifluoromethyl)phenyl)borate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: It can be reduced to form boronates.
Substitution: It participates in nucleophilic substitution reactions, particularly in Suzuki–Miyaura coupling reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) are commonly used in Suzuki–Miyaura coupling reactions.
Major Products:
Oxidation: Formation of boronic acids.
Reduction: Formation of boronates.
Substitution: Formation of biaryl compounds in Suzuki–Miyaura coupling reactions.
科学的研究の応用
Potassium trifluoro(2-hydroxy-5-(trifluoromethyl)phenyl)borate has a wide range of applications in scientific research:
作用機序
The mechanism of action of potassium trifluoro(2-hydroxy-5-(trifluoromethyl)phenyl)borate involves its role as a boron source in various chemical reactions. In Suzuki–Miyaura coupling reactions, the compound undergoes transmetalation with palladium catalysts, leading to the formation of carbon-carbon bonds. The molecular targets and pathways involved include the activation of boron and palladium intermediates, which facilitate the coupling process .
類似化合物との比較
- Potassium trifluoro(2-fluoro-5-(trifluoromethyl)phenyl)borate
- Potassium trifluoro(4-trifluoromethyl)phenylborate
Comparison: Potassium trifluoro(2-hydroxy-5-(trifluoromethyl)phenyl)borate is unique due to its hydroxyl group, which enhances its reactivity and stability in various chemical reactions. Compared to similar compounds, it offers better performance in Suzuki–Miyaura coupling reactions due to its ability to form stable boron intermediates .
特性
分子式 |
C7H4BF6KO |
|---|---|
分子量 |
268.01 g/mol |
IUPAC名 |
potassium;trifluoro-[2-hydroxy-5-(trifluoromethyl)phenyl]boranuide |
InChI |
InChI=1S/C7H4BF6O.K/c9-7(10,11)4-1-2-6(15)5(3-4)8(12,13)14;/h1-3,15H;/q-1;+1 |
InChIキー |
CEYJDCIGXITPSL-UHFFFAOYSA-N |
正規SMILES |
[B-](C1=C(C=CC(=C1)C(F)(F)F)O)(F)(F)F.[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



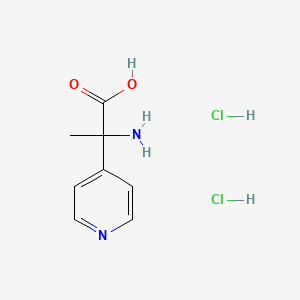
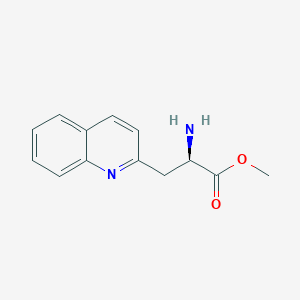
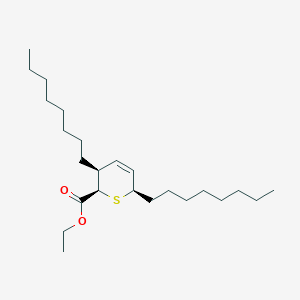
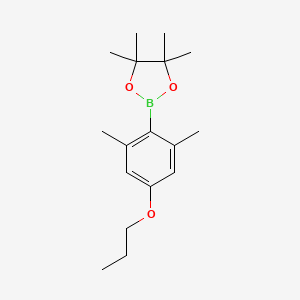
![1H-Pyrrolo[2,3-b]pyridine-2-methanamine, 4-bromo-N,N-dimethyl-](/img/structure/B14033582.png)
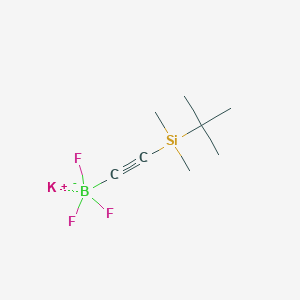
![(3BS,4AR)-3,4,4-Trimethyl-3B,4,4A,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-B]pyrrole-2-carboxylic acid](/img/structure/B14033595.png)
